Methyl2-(2-methylthiazol-5-yl)propanoate
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Overview
Description
Methyl 2-(2-methylthiazol-5-yl)propanoate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methyl group at the second position of the thiazole ring and a propanoate ester group. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-methylthiazol-5-yl)propanoate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-methylthiazole with methyl acrylate under specific conditions to form the desired ester. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the cyclization process .
Industrial Production Methods
Industrial production of Methyl 2-(2-methylthiazol-5-yl)propanoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-methylthiazol-5-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Methyl 2-(2-methylthiazol-5-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, fungicides, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 2-(2-methylthiazol-5-yl)propanoate involves its interaction with specific molecular targets. The thiazole ring can participate in various biochemical pathways, influencing enzyme activity and receptor binding. The compound’s effects are mediated through its ability to modulate oxidative stress, inhibit microbial growth, and interfere with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring.
Uniqueness
Methyl 2-(2-methylthiazol-5-yl)propanoate is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications, distinguishing it from other thiazole derivatives .
Properties
Molecular Formula |
C8H11NO2S |
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Molecular Weight |
185.25 g/mol |
IUPAC Name |
methyl 2-(2-methyl-1,3-thiazol-5-yl)propanoate |
InChI |
InChI=1S/C8H11NO2S/c1-5(8(10)11-3)7-4-9-6(2)12-7/h4-5H,1-3H3 |
InChI Key |
BPPHQIXULOJGEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(S1)C(C)C(=O)OC |
Origin of Product |
United States |
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